![molecular formula C21H27NO B4431175 2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4431175.png)
2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline (AATIQ) is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. AATIQ is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds that has been found to exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. In
Mechanism of Action
The mechanism of action of 2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B activity, this compound can increase dopamine levels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. In addition to its neuroprotective effects, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to improve mitochondrial function and reduce oxidative stress in cells, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been found to exhibit low toxicity in various cell lines and animal models, suggesting that it may be a safe and effective therapeutic agent. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, this compound has not been extensively studied in human clinical trials, which limits our understanding of its efficacy and safety in humans.
Future Directions
There are several future directions for research on 2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of this compound-based therapies for the treatment of Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its long-term safety and efficacy in humans. Another area of interest is the elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound. By understanding how this compound modulates various signaling pathways in the brain, we may be able to identify new targets for the development of novel therapies for neurological disorders.
Scientific Research Applications
2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in the treatment of neurological disorders, particularly Parkinson's disease. Parkinson's disease is a progressive neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been found to exhibit neuroprotective effects by preventing the death of dopaminergic neurons and reducing the formation of reactive oxygen species that contribute to neuronal damage.
properties
IUPAC Name |
2-(1-adamantyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-20(22-6-5-18-3-1-2-4-19(18)14-22)13-21-10-15-7-16(11-21)9-17(8-15)12-21/h1-4,15-17H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJOWHPQUASBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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